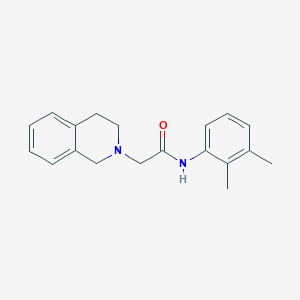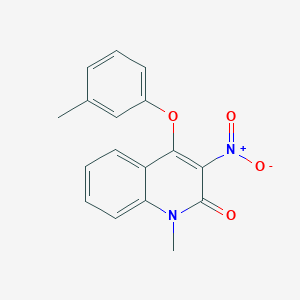![molecular formula C16H16N2O2 B5879588 2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
2-[(3-phenylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-phenylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of benzamide and is commonly referred to as PPB. PPB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of PPB is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K pathway. PPB has also been found to modulate the activity of various ion channels and receptors, including TRPV1, TRPA1, and P2X3 receptors.
Biochemical and Physiological Effects
PPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PPB has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, PPB has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PPB is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. PPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the major limitations of PPB is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on PPB. One area of interest is the development of new formulations of PPB that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for PPB, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PPB and its effects on various signaling pathways in the body.
Méthodes De Synthèse
PPB can be synthesized through the reaction of 3-phenylpropanoic acid with benzoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with ammonia. The resulting product is then purified through recrystallization to obtain pure PPB.
Applications De Recherche Scientifique
PPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PPB has also been found to have analgesic effects by modulating the activity of pain receptors. Additionally, PPB has been shown to exhibit antitumor effects by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(3-phenylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUKEPNAZAKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)



![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)


![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)